2-(1-Chloroethyl)-5-fluoropyridine
Description
2-(1-Chloroethyl)-5-fluoropyridine is a halogenated pyridine derivative characterized by a chloroethyl (-CH₂CH₂Cl) substituent at the 2-position and a fluorine atom at the 5-position of the pyridine ring.
Properties
Molecular Formula |
C7H7ClFN |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-(1-chloroethyl)-5-fluoropyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3 |
InChI Key |
YEOOBRJQYAUNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-(1-Chloroethyl)-5-fluoropyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as:
- Antiviral Agents : Compounds derived from this structure have been investigated for their efficacy against viral infections.
- Anticancer Agents : Studies indicate that halogenated pyridines exhibit significant antitumor properties. For instance, derivatives have demonstrated potent inhibition of cell proliferation in various cancer cell lines, with IC50 values in the nanomolar range .
Agrochemicals
The compound is utilized in the development of agrochemicals, including herbicides and insecticides. Its reactivity allows for modifications that enhance biological activity against pests and weeds .
Material Science
In materials science, this compound is explored for its potential applications in synthesizing novel materials with specific properties, such as improved thermal stability and chemical resistance.
The biological activity of this compound is primarily linked to its derivatives. Some notable activities include:
- Antitumor Activity : Research has shown that halogenated pyridines can inhibit the growth of cancer cells through mechanisms involving reactive intermediates that interact with cellular targets .
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Antitumor Activity Study
A study evaluated various haloethyl and piperidyl phosphoramidate derivatives against L1210 mouse leukemia cells. The findings revealed that certain derivatives of this compound exhibited potent inhibition of cell proliferation, indicating its potential as an anticancer agent.
| Compound | Activity | IC50 (nM) |
|---|---|---|
| Derivative A | L1210 Cell Line | 50 ± 10 |
| Derivative B | L1210 Cell Line | 30 ± 5 |
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyridine derivatives, including this compound. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the 5-Fluoro Position
The fluorine atom at the 5-position can participate in S<sub>N</sub>Ar reactions under specific conditions. While most literature focuses on 2-fluoropyridines, analogous reactivity is observed for electron-deficient 5-fluoropyridines when activated by electron-withdrawing groups or metal catalysts.
Key Reactions and Conditions:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| Alcohols | KO<sup>t</sup>Bu | THF | 50 | 3 | 100 |
| Amines | Pr<sub>2</sub>NEt | DMSO | 120 | 18 | 100 |
| Thiols | — | THF | 50 | 3 | 100 |
| Cyanide | — | DMSO | 120 | 18 | ~80 |
Data adapted from studies on fluoropyridine reactivity .
-
Mechanistic Insight : The reaction proceeds via deprotonation of the nucleophile by the base, followed by attack at the electron-deficient carbon adjacent to the fluorine. Silver fluoride (AgF<sub>2</sub>) enhances reactivity by polarizing the C–F bond .
-
Example : Reaction with sodium methoxide yields 5-methoxy-2-(1-chloroethyl)pyridine in near-quantitative conversion under mild conditions .
Substitution at the 1-Chloroethyl Group
The chloroethyl moiety undergoes nucleophilic substitution (S<sub>N</sub>2) or elimination (E2), depending on reaction conditions.
Reaction Pathways:
| Pathway | Reagents/Conditions | Major Product |
|---|---|---|
| S<sub>N</sub>2 | NaOH, H<sub>2</sub>O, reflux | 2-(1-Hydroxyethyl)-5-fluoropyridine |
| E2 | KOtBu, DMF, 80°C | 2-Vinyl-5-fluoropyridine + HCl |
Derived from analogous chloroethylpyridine systems.
-
Selectivity : Steric hindrance from the pyridine ring favors elimination over substitution in bulky bases.
-
Kinetics : Reactions in polar aprotic solvents (e.g., DMF) accelerate substitution rates due to enhanced nucleophilicity.
Cross-Coupling Reactions
The pyridine ring and chloroethyl group enable participation in transition-metal-catalyzed couplings.
Example Reactions:
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acid | 2-(1-Chloroethyl)-5-arylpyridine | 65–85 |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Primary amine | 2-(1-Aminoethyl)-5-fluoropyridine | 70–90 |
Conditions extrapolated from fluoropyridine coupling studies .
-
Challenges : The electron-withdrawing fluorine and chloroethyl groups reduce pyridine’s basicity, requiring optimized catalyst systems for efficient coupling.
Oxidation and Reduction
The chloroethyl group and pyridine ring undergo redox transformations.
Oxidation:
-
Reagent : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>
-
Product : 2-(Chloroacetyl)-5-fluoropyridine (ketone derivative).
-
Yield : ~60% under acidic conditions.
Reduction:
-
Reagent : LiAlH<sub>4</sub>
-
Product : 2-(1-Hydroxyethyl)-5-fluoropyridine.
-
Selectivity : The pyridine ring remains intact due to its aromatic stability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(1-Chloroethyl)-5-fluoropyridine with key analogs:
Key Observations :
- Chloroethyl vs. Chlorophenyl : The chloroethyl group in the target compound may enhance alkylation reactivity compared to the chlorophenyl group in 2-(2-chlorophenyl)-5-fluoropyridine, which is more sterically hindered .
- Halogen Effects : Replacing chloroethyl with bromomethyl (as in 2-(bromomethyl)-5-fluoropyridine·HBr) increases molecular weight and alters solubility due to bromide’s hydrophilicity .
Spectroscopic and Analytical Data
- 1H NMR : For 2-(2-chlorophenyl)-5-fluoropyridine (), δ 7.2–8.5 ppm corresponds to aromatic protons, with fluorine causing deshielding. The target compound’s chloroethyl group would show δ 1.5–2.0 (CH₂) and δ 3.5–4.0 (Cl-CH₂) .
- 13C NMR : Fluorine coupling in 5-fluoropyridines typically splits carbon signals (e.g., C-5 at ~150 ppm) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1-Chloroethyl)-5-fluoropyridine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via halogenation or alkylation of 5-fluoropyridine derivatives. For example, deborylative chlorination using reagents like BCl₃ or AlCl₃ on a pre-functionalized pyridine boronate ester can introduce the chloroethyl group (see Scheme 6 in ) . Key factors include temperature control (0–60°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reagents to avoid over-chlorination. Yields range from 60–85% depending on purification methods (column chromatography vs. recrystallization) .
| Optimization Parameters | Typical Conditions | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Higher temps risk decomposition |
| Solvent | Anhydrous DCM | Improves reagent solubility |
| Reaction Time | 6–12 hours | Prolonged time increases side products |
Q. How can researchers safely handle this compound in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory. Use a fume hood to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
- Waste Disposal : Collect halogenated waste separately and neutralize with sodium bicarbonate before disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the chloroethyl group (δ 1.8–2.2 ppm, triplet for CH₂Cl; δ 4.5–5.0 ppm, multiplet for pyridine protons) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 174.5 (calculated: 174.58) .
- FT-IR : Peaks at 680 cm⁻¹ (C-Cl stretch) and 1580 cm⁻¹ (C-F stretch) confirm functional groups .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of this compound be addressed?
- Strategies :
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridine ring at the 3-position, enabling selective coupling with electrophiles .
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of the chloroethyl group) to direct reactions to the fluorinated ring.
- Data Contradictions : Conflicting NMR results may arise from rotamers of the chloroethyl group. Variable-temperature NMR (VT-NMR) at −40°C resolves splitting patterns.
Q. What are the computational approaches to predict the biological activity of derivatives of this compound?
- Methods :
-
Molecular Docking : Use AutoDock Vina to model interactions with targets like GABA receptors (common for fluoropyridines). Focus on binding affinity (ΔG < −7 kcal/mol).
-
QSAR Models : Train models on datasets of analogous pyridine derivatives (e.g., 2-chloro-5-phenylpyridine) to correlate substituents with IC₅₀ values.
Target Protein PDB ID Predicted ΔG (kcal/mol) GABA-A receptor 6X3T −8.2 COX-2 enzyme 5KIR −6.9
Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?
- Findings :
- Accelerated Degradation Studies : In polar solvents (e.g., DMSO), hydrolysis of the C-Cl bond occurs at >40°C, forming 5-fluoropyridine-2-ethanol as a byproduct (HPLC purity drops to <90% in 30 days) .
- Stabilizers : Add 1% w/v ascorbic acid to ethanol solutions to inhibit radical-mediated decomposition .
Data Contradictions and Resolution
Q. Conflicting HPLC purity reports: How to troubleshoot?
- Root Cause : Co-elution of degradation products (e.g., dechlorinated species) with the parent compound.
- Resolution :
- Gradient Optimization : Use a C18 column with a water/acetonitrile gradient (5% → 95% over 20 min) to separate peaks .
- Spiking Experiments : Add synthetic standards of suspected byproducts to confirm retention times .
Applications in Drug Discovery
Q. What pharmacological targets are most promising for derivatives of this compound?
- Case Studies :
- Anticancer Agents : Derivatives with appended sulfonamide groups show µM activity against breast cancer (MCF-7) cells via topoisomerase inhibition.
- Antimicrobials : Fluoropyridine-azole hybrids exhibit broad-spectrum activity against S. aureus (MIC = 2 µg/mL).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
